molecular formula C8H4F6O B2446976 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol CAS No. 1305917-51-4

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol

Cat. No.: B2446976
CAS No.: 1305917-51-4
M. Wt: 230.109
InChI Key: BQWMNKFPOUZELU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl groups attached to both the ethan-1-ol and phenyl moieties. This compound is known for its unique chemical properties, including its relatively low volatility and distinctive odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol can be achieved through several methods:

    Direct Reaction: One common method involves the direct reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of trifluoroacetic anhydride with a benzene ring in the presence of a Lewis acid such as aluminum chloride (AlCl3).

    Gas-Phase Reaction: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoic acid esters.

Industrial Production Methods

Industrial production of this compound typically involves the Friedel-Crafts acylation method due to its higher yield and scalability. the choice of method may vary depending on the availability of raw materials and specific industrial requirements.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol involves its interaction with various molecular targets and pathways:

Biological Activity

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol (CAS Number: 1305917-51-4) is a fluorinated organic compound that has gained attention in recent years due to its unique structural properties and potential biological activities. The compound features a trifluoromethyl group and a trifluorophenyl moiety, which may influence its interaction with biological systems.

  • Molecular Formula: C8H4F6O
  • Molecular Weight: 230.109 g/mol
  • Structural Characteristics: The presence of multiple fluorine atoms enhances lipophilicity and may affect the compound's pharmacokinetics.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various cellular pathways.

The biological activity of fluorinated compounds often involves:

  • Inhibition of Kinases: Many fluorinated compounds act as inhibitors of key kinases involved in cancer signaling pathways.
  • Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory properties, which could be beneficial in cancer therapy by reducing tumor-associated inflammation.

Case Studies and Research Findings

A few notable studies relevant to the biological activity of related compounds include:

  • Antiproliferative Effects :
    • A series of quinazoline-thiazole hybrids were tested for antiproliferative effects against HepG2 cells. The most potent compound exhibited an IC50 value significantly lower than that of standard treatments like sorafenib .
  • Cellular Signaling :
    • Research indicates that fluorinated compounds can modulate cellular signaling pathways such as VEGFR2, which is crucial for tumor angiogenesis. This modulation can lead to reduced tumor growth and improved therapeutic outcomes .
  • In Vivo Studies :
    • Although direct studies on this compound are scarce, related analogs have shown promising results in vivo regarding their safety profiles and efficacy against various cancers .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2,4,6-trifluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2,7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWMNKFPOUZELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(C(F)(F)F)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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